molecular formula C19H17N3O5 B6073811 5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide

Cat. No. B6073811
M. Wt: 367.4 g/mol
InChI Key: BXNOODCJDHMWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'DPF' and is a potent inhibitor of a protein kinase called 'PDK1'. PDK1 is involved in various cellular processes such as cell growth, proliferation, and survival, making it an attractive target for drug development.

Mechanism of Action

DPF inhibits PDK1 by binding to its active site, preventing it from phosphorylating its downstream targets. This inhibition leads to the activation of a signaling pathway that induces cell death in cancer cells.
Biochemical and Physiological Effects:
DPF has been shown to induce cell death in cancer cells by activating the apoptotic pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. DPF has also been shown to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their effects.

Advantages and Limitations for Lab Experiments

DPF has several advantages as a research tool, including its potency and specificity for PDK1. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DPF. One area of focus is the development of more potent and selective inhibitors of PDK1. Another area of interest is the study of DPF's effects on other cellular processes, such as autophagy and metabolism. Additionally, the potential use of DPF in combination therapy with other drugs is an area of active research.

Synthesis Methods

The synthesis of DPF involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenol-formaldehyde resin. This resin is then reacted with 5-nitro-2-pyridinecarboxylic acid to form the intermediate compound, which is then converted to DPF by reacting with 2-furoyl chloride.

Scientific Research Applications

DPF has been extensively studied for its potential applications in cancer research. PDK1 is overexpressed in many types of cancer, and its inhibition by DPF has been shown to induce cell death in cancer cells. DPF has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitropyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12-3-4-13(2)17(9-12)26-11-15-6-7-16(27-15)19(23)21-18-8-5-14(10-20-18)22(24)25/h3-10H,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNOODCJDHMWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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